molecular formula C9H7N3O4 B1334350 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione CAS No. 90323-30-1

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

Cat. No. B1334350
Key on ui cas rn: 90323-30-1
M. Wt: 221.17 g/mol
InChI Key: IYLOMHHYFYUDKZ-UHFFFAOYSA-N
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Patent
US05026704

Procedure details

A mixture of 1.0 g (5.9 mmol) 2-amino-4-nitro-N-methylaniline and 1.5 g (11.9 mmol) oxalic acid dihydrate in 50 ml 4N hydrochloric acid was refluxed for 3 h. After cooling to 25° C., the precipitate was filtered off and washed with water. The crude product was recrystallized (dimethylformamide-water) to give 1.0 g (78%) of 1-methyl-6-nitroquinoxaline-2.3-(1H,4H)-dione. M.p. 356° C. NMR (DMSO-d6): 12.2 (1H, broad s), 7.9 (1H, d), 7.8 (1H, s), 7.4 (1H, d), 3.47 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:3]=1[NH:4][CH3:5].O.O.[C:15](O)(=[O:19])[C:16](O)=[O:17]>Cl>[CH3:5][N:4]1[C:3]2[C:2](=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[CH:7][CH:6]=2)[NH:1][C:16](=[O:17])[C:15]1=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(NC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.5 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized (dimethylformamide-water)

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(NC2=CC(=CC=C12)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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